molecular formula C10H12N4O2 B1527348 1-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1248070-57-6

1-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1527348
M. Wt: 220.23 g/mol
InChI Key: SAEJKOTXEAQMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(3-Methyl-1H-pyrazol-4-yl)ethanone” is structurally similar to the requested compound . It has a molecular formula of C6H8N2O and an average mass of 124.141 Da .


Molecular Structure Analysis

The molecular structure of “1-(3-Methyl-1H-pyrazol-4-yl)ethanone” is available . It’s important to note that the structure of the requested compound would be different due to the presence of the carboxylic acid group.

Scientific Research Applications

Synthesis and Coordination Polymers

A study by Cheng et al. (2017) focuses on the synthesis and structural diversity of coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. These ligands were prepared from ethyl 3-methyl-1H-pyrazole-4-carboxylate, a compound structurally similar to the one . They were used to assemble with Zn(II) and Cd(II) ions, resulting in chiral and achiral coordination polymers with unique properties, including thermal and luminescence behaviors in the solid state. The study highlights the potential of pyrazole-derived ligands in creating structurally diverse coordination polymers with interesting chiral properties and possible applications in material science (Cheng et al., 2017).

Novel Organic Synthesis

Another study by Ghaedi et al. (2015) describes the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process showcases the versatility of pyrazole derivatives in synthesizing new N-fused heterocycle products, suggesting that compounds like 1-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid could serve as valuable intermediates in organic synthesis (Ghaedi et al., 2015).

Chemical Properties and Synthesis Improvement

The work by Dong (2011) on improving the synthesis of 1H-pyrazole-4-carboxylic acid, a related compound, demonstrates the ongoing efforts to enhance the yield and efficiency of synthesizing pyrazole derivatives. By optimizing the synthesis process, Dong achieved a significant increase in yield, which is crucial for the practical application of these compounds in research and industry (Dong, 2011).

Future Directions

The future directions for research would depend on the specific properties and potential applications of “1-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid”. Given the wide range of biological activities exhibited by pyrazole derivatives, it could be a promising area for further exploration .

properties

IUPAC Name

1-ethyl-3-(1-methylpyrazol-4-yl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-3-14-6-8(10(15)16)9(12-14)7-4-11-13(2)5-7/h4-6H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEJKOTXEAQMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CN(N=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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